molecular formula C10H18N4O2 B11737341 tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11737341
M. Wt: 226.28 g/mol
InChI Key: NDXIDVRSQSKIFL-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Conclusion

tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-ethylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H18N4O2/c1-5-14-6-7(11)8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15)

InChI Key

NDXIDVRSQSKIFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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